3-Bromo-6-chlorothieno[3,2-c]pyridine
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Overview
Description
3-Bromo-6-chlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both bromine and chlorine substituents on a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chlorothieno[3,2-c]pyridine typically involves multi-step processes. One common method includes the bromination and chlorination of a thieno[3,2-c]pyridine precursor. The process may involve:
Bromination: Using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chlorination: Using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often rely on:
Bulk Chemicals: Starting from readily available and inexpensive bulk chemicals.
Standard Laboratory Equipment: Utilizing standard laboratory equipment to ensure reproducibility and scalability.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity without the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chlorothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Such as nucleophilic aromatic substitution (SNAr) where the bromine or chlorine atoms can be replaced by other nucleophiles.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can react with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted thieno[3,2-c]pyridines .
Scientific Research Applications
3-Bromo-6-chlorothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents and enzyme inhibitors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Interacting with Receptors: Binding to and modulating the activity of cellular receptors.
Disrupting Biological Pathways: Interfering with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Another heterocyclic compound with similar bromine and chlorine substituents.
3-Bromo-4-chlorothieno[3,2-c]pyridine: A closely related compound with a different substitution pattern.
Uniqueness
3-Bromo-6-chlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C7H3BrClNS |
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Molecular Weight |
248.53 g/mol |
IUPAC Name |
3-bromo-6-chlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
InChI Key |
SCWJTJLGTPJQTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)Br |
Origin of Product |
United States |
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